N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(12-22-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZFATXEYHLKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The retrosynthetic approach to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide divides the molecule into two primary fragments:
- Benzimidazole ethylamine backbone
- Phenoxyacetic acid moiety
Benzimidazole Ethylamine Synthesis
The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative. A representative protocol involves:
- Reacting o-phenylenediamine with 3-aminopropionic acid ethyl ester in acidic conditions (e.g., HCl, 80°C, 12 h) to yield 2-(2-aminoethyl)-1H-benzimidazole.
- Purification via recrystallization from ethanol/water mixtures (yield: 68–72%).
Alternative methods employ microwave-assisted cyclization, reducing reaction times to 30 minutes with comparable yields (70%).
Coupling Strategies and Reaction Optimization
Amide Bond Formation
Coupling the benzimidazole ethylamine and phenoxyacetic acid requires activation of the carboxylic acid group. Two predominant methods are documented:
Carbodiimide-Mediated Coupling
- Reagents : Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Conditions : 0°C to room temperature, 24 h under nitrogen atmosphere.
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Mixed Anhydride Method
- Reagents : Isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran.
- Conditions : −15°C, 2 h, followed by addition of benzimidazole ethylamine.
- Yield : 75–78% with reduced side-product formation compared to carbodiimide method.
Industrial-Scale Considerations
Flow chemistry platforms enhance scalability:
- Continuous flow reactors achieve 82% yield at 0.5 mol/L concentration, reducing reaction time to 2 h.
- In-line IR monitoring ensures real-time quality control of intermediate species.
Critical Parameter Analysis
Temperature Effects
Solvent Selection
Byproduct Formation and Mitigation
Common Impurities
Alternative Synthetic Pathways
Solid-Phase Synthesis
- Wang resin-bound phenoxyacetic acid enables stepwise assembly:
- Loading yield: 0.8 mmol/g resin.
- Final cleavage with TFA/H2O (95:5) provides product in 73% yield.
Enzymatic Coupling
- Lipase B from Candida antarctica catalyzes amide formation in ionic liquids:
- 55% conversion after 48 h at 45°C.
- Limited to small-scale applications due to enzyme cost.
Spectroscopic Characterization Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the metabolic pathways of pathogens, leading to their inhibition or death.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
Modifications to the acetamide group significantly influence physicochemical and biological properties:
Key Insights :
Incorporation of Additional Heterocyclic Moieties
Compounds with triazole-thiazole extensions exhibit distinct binding profiles:
Key Insights :
Key Insights :
- Hydroxyacetohydrazide derivatives (e.g., BI) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that polar groups improve solubility for systemic action .
- Imidazole-propyl analogs (e.g., 10244308) demonstrate strong MRSA inhibition, emphasizing the role of heteroaromatic substituents .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzimidazole moiety with a phenoxyacetamide group. This specific substitution pattern is believed to contribute to its distinct physicochemical properties and biological activities. The compound's molecular formula is CHNO, and it has been characterized using various spectral methods, including IR and NMR spectroscopy.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens were determined, demonstrating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. The cytotoxic effects were observed to be dose-dependent, with significant reductions in cell viability at higher concentrations .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It potentially modulates the activity of receptors associated with cell proliferation and apoptosis, leading to reduced cancer cell viability.
- Biofilm Disruption : Preliminary studies suggest that it may disrupt biofilm formation in certain bacterial species, enhancing its antimicrobial efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, similar benzimidazole derivatives have shown favorable absorption and distribution characteristics in preliminary investigations. Factors such as pH, temperature, and the presence of other compounds may influence its bioavailability and efficacy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients suffering from bacterial infections. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity at concentrations above 50 µg/mL, with mechanisms involving apoptosis being further explored through flow cytometry assays .
Q & A
Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with benzimidazole precursors and phenoxyacetic acid derivatives. For example:
- Step 1: Condensation of 2-(1H-benzimidazol-2-yl)ethylamine with activated phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in chloroform or dichloromethane .
- Step 2: Purification via recrystallization (e.g., methanol or ethanol) or column chromatography (e.g., hexane/ethyl acetate gradient) .
Optimization strategies : - Temperature control (e.g., reflux at 80–100°C) to enhance reaction efficiency .
- Catalyst selection (e.g., imidazole derivatives for amide bond formation) .
- Monitoring via TLC or HPLC to ensure completion and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- 1H/13C NMR : Confirm connectivity of the benzimidazole, phenoxy, and acetamide moieties. For example, the benzimidazole NH proton appears as a broad singlet at δ 12.5–13.5 ppm, while the phenoxy methylene protons resonate at δ 4.2–4.5 ppm .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for the amide group) .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions?
- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II diffractometer .
- Refinement : Apply SHELXL for structure solution, leveraging Fourier maps and least-squares refinement to model hydrogen bonding (e.g., N–H···O interactions) and dihedral angles (e.g., benzimidazole/acetamide planarity) .
Key findings : Intermolecular hydrogen bonds (e.g., C–H···O) stabilize crystal packing, influencing solubility and stability .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Variable control : Standardize assay conditions (e.g., cell lines, animal models). For example, anti-inflammatory activity via rat-paw-edema assays may vary due to substituent effects on the benzimidazole core .
- Statistical validation : Use ANOVA or regression analysis to correlate structural features (e.g., electron-withdrawing substituents) with activity trends .
- Meta-analysis : Compare data from independent studies to identify outliers or methodological biases .
Q. How to design structure-activity relationship (SAR) studies to improve pharmacological activity?
- Substituent variation : Introduce halogen (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH₃) at the phenoxy or benzimidazole positions to modulate bioavailability and target binding .
- In silico docking : Use AutoDock or Schrödinger Suite to predict interactions with enzymes (e.g., α-glucosidase or COX-2). For example, nitro groups enhance binding affinity to hydrophobic pockets .
- In vitro validation : Test analogs in enzyme inhibition assays (IC₅₀) or cytotoxicity screens (e.g., MTT assay) .
Q. What are the challenges in optimizing synthetic yields and purity for scaled-up production?
- Byproduct formation : Minimize side reactions (e.g., over-alkylation) via controlled stoichiometry and low-temperature intermediates .
- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .
- Stability issues : Protect hygroscopic intermediates under inert atmospheres (e.g., N₂) and store at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
